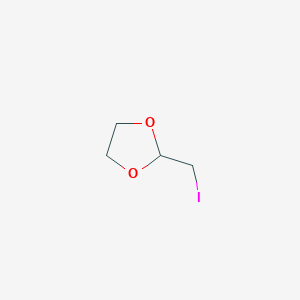
2-(Iodomethyl)-1,3-dioxolane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Iodomethyl)-1,3-dioxolane is an organic compound characterized by a dioxolane ring substituted with an iodomethyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Iodomethyl)-1,3-dioxolane typically involves the iodination of a dioxolane precursor. One common method is the reaction of 1,3-dioxolane with iodomethane in the presence of a base such as sodium hydride. The reaction is carried out under reflux conditions to ensure complete substitution of the hydrogen atom with an iodine atom.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity. The use of solvents like ethyl acetate and catalysts such as sodium iodide can further optimize the process .
Análisis De Reacciones Químicas
Types of Reactions: 2-(Iodomethyl)-1,3-dioxolane undergoes various chemical reactions, including:
Substitution: The iodine atom can be substituted with other nucleophiles, such as in the reaction with sodium azide to form azidomethyl derivatives.
Reduction: The compound can be reduced to form the corresponding methyl derivative using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Sodium periodate, manganese dioxide, periodic acid.
Substitution: Sodium azide, potassium cyanide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Major Products:
Oxidation: Aldehydes and ketones.
Substitution: Azidomethyl derivatives, cyanomethyl derivatives.
Reduction: Methyl derivatives.
Aplicaciones Científicas De Investigación
2-(Iodomethyl)-1,3-dioxolane has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.
Biology: The compound can be used to modify biomolecules, such as proteins and nucleic acids, through substitution reactions.
Mecanismo De Acción
The mechanism of action of 2-(Iodomethyl)-1,3-dioxolane involves its reactivity towards nucleophiles and electrophiles. The iodomethyl group is highly reactive, allowing for various substitution and addition reactions. The compound can interact with molecular targets through the formation of covalent bonds, leading to modifications in the structure and function of the target molecules .
Comparación Con Compuestos Similares
- 2-(Chloromethyl)-1,3-dioxolane
- 2-(Bromomethyl)-1,3-dioxolane
- 2-(Azidomethyl)-1,3-dioxolane
Comparison: 2-(Iodomethyl)-1,3-dioxolane is unique due to the presence of the iodine atom, which imparts higher reactivity compared to its chloro and bromo counterparts. This increased reactivity makes it more suitable for certain chemical transformations, particularly those requiring rapid and efficient substitution reactions .
Propiedades
IUPAC Name |
2-(iodomethyl)-1,3-dioxolane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7IO2/c5-3-4-6-1-2-7-4/h4H,1-3H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCMYHULDFYFCNY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(O1)CI |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7IO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.00 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
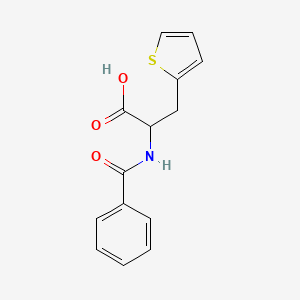

![4-Methyl-2-[[2-(3,4,5-trichlorophenoxy)acetyl]amino]pentanoic acid](/img/structure/B13989329.png)
![6-Bromo-2-methyl-8-(trifluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B13989331.png)
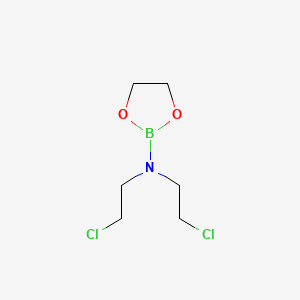

![1-[2-(3-Hydroxypropyl)-5-methylpyrrolidin-1-yl]ethanone](/img/structure/B13989342.png)

![(2R)-2-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]-3-(4-phenylphenyl)propanoic acid](/img/structure/B13989344.png)
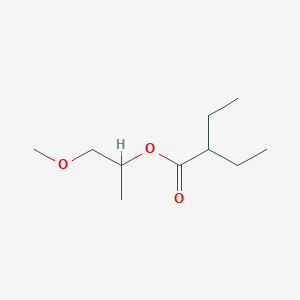
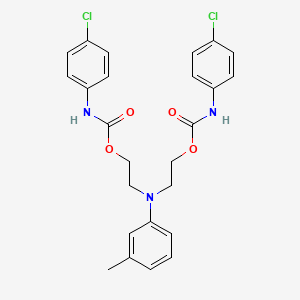

![6-Chloro-3-methylbenzo[b]thiophene](/img/structure/B13989365.png)

